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molecular formula C10H12N2O B055488 1-(2-Methoxyethyl)benzimidazole CAS No. 118468-98-7

1-(2-Methoxyethyl)benzimidazole

Cat. No. B055488
M. Wt: 176.21 g/mol
InChI Key: JEUJFDMULHJHDL-UHFFFAOYSA-N
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Patent
US07252925B2

Procedure details

In a nitrogen atmosphere, a mixture of 118 g of benzimidazole, 94.5 g of 2-chloroethyl methyl ether, 138 g of potassium carbonate, and 400 g of N,N-dimethylformamide was heated and stirred at 100° C. for 20 hours. The reaction mixture was subjected to conventional aqueous work-up and distillation under reduced pressure for purification, to give 154 g of 1-(2-methoxyethyl)-1H-benzimidazole (boiling point 125° C./33 Pa, yield 87%).
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.[CH3:10][O:11][CH2:12][CH2:13]Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:10][O:11][CH2:12][CH2:13][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
94.5 g
Type
reactant
Smiles
COCCCl
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was subjected to conventional aqueous work-up and distillation under reduced pressure for purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COCCN1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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